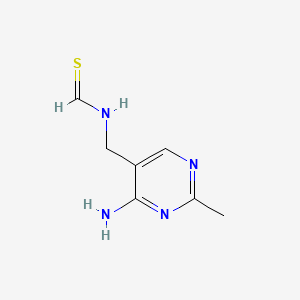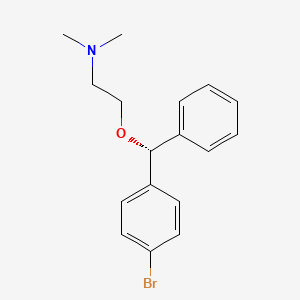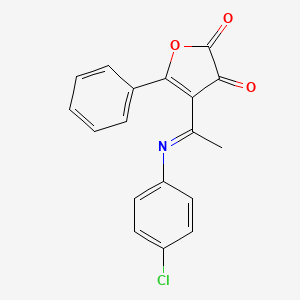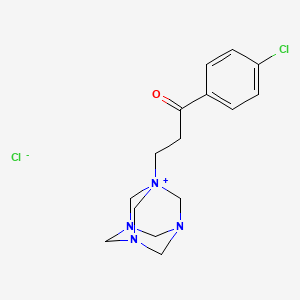
1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride is a complex organic compound known for its unique structure and diverse applications. This compound features a tricyclic framework with a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride typically involves multiple steps. One common method includes the reaction of tricyclo[3.3.1.13,7]decane with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.13,7]decane derivatives: These compounds share a similar tricyclic structure but may have different substituents.
Chlorophenyl compounds: Compounds with a chlorophenyl group exhibit similar chemical properties and reactivity
Uniqueness
1-(3-(4-Chlorophenyl)-3-oxopropyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride stands out due to its unique combination of a tricyclic framework and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
36361-03-2 |
|---|---|
Molecular Formula |
C15H20Cl2N4O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)propan-1-one;chloride |
InChI |
InChI=1S/C15H20ClN4O.ClH/c16-14-3-1-13(2-4-14)15(21)5-6-20-10-17-7-18(11-20)9-19(8-17)12-20;/h1-4H,5-12H2;1H/q+1;/p-1 |
InChI Key |
ICKFKNRUBHLIDK-UHFFFAOYSA-M |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CCC(=O)C4=CC=C(C=C4)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


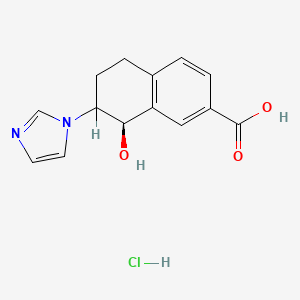
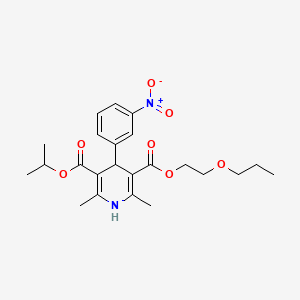

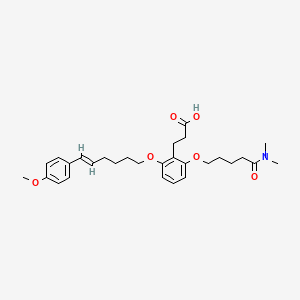


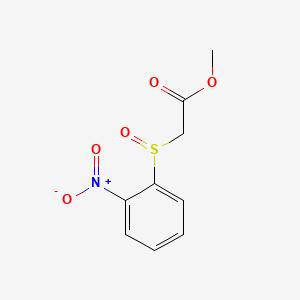
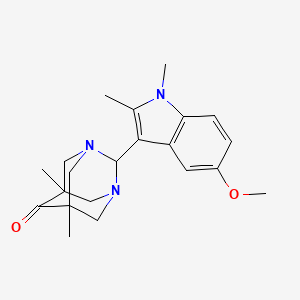
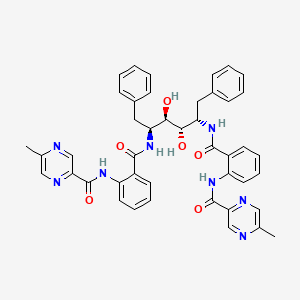
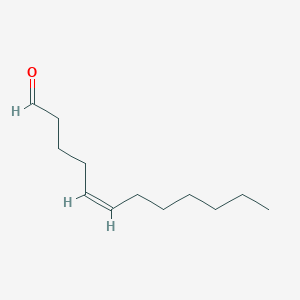
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
